3-(4-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-24-19(13-18(23-24)16-3-5-17(21)6-4-16)20(26)25(11-12-27-2)14-15-7-9-22-10-8-15/h3-10,13H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJYEMZRXISVPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N(CCOC)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(4-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide, with the CAS number 1396812-28-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.4 g/mol. The structure features a pyrazole core, which is often associated with various biological activities such as kinase inhibition and anti-cancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN4O2 |
| Molecular Weight | 368.4 g/mol |
| CAS Number | 1396812-28-4 |
1. Kinase Inhibition
One of the primary biological activities of this compound is its ability to inhibit specific kinases. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Studies have shown that this compound effectively inhibits cyclin-dependent kinase 9 (CDK9), which is involved in regulating transcription and cell cycle progression. Inhibition of CDK9 leads to reduced expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .
2. Anti-Cancer Properties
Research indicates that 3-(4-fluorophenyl)-N-(2-methoxyethyl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating significant cell growth inhibition . The mechanism involves inducing apoptosis through the modulation of key signaling pathways.
3. Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These computational analyses suggest that the compound has a high affinity for CDK9 and other kinases, providing insights into its potential as a therapeutic agent .
Case Study 1: CDK9 Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the structure-activity relationship (SAR) of several pyrazole derivatives, including this compound. It was found to be a potent inhibitor of CDK9, effectively reducing RNA polymerase II transcription in cancer cells. The study highlighted the importance of the fluorophenyl group in enhancing inhibitory activity .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results showed that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anti-cancer agent .
Q & A
Basic: What are the established synthetic routes for this pyrazole carboxamide derivative, and how can researchers optimize yield?
Answer:
The compound’s synthesis typically involves multi-step protocols starting from substituted alcohols or pyrazole precursors. For example:
- Step 1: Cyclocondensation of ketones (e.g., ethyl acetoacetate) with hydrazine derivatives (e.g., phenylhydrazine) to form the pyrazole core .
- Step 2: Functionalization via alkylation or amidation. The methoxyethyl and pyridinylmethyl groups are introduced using nucleophilic substitution or coupling reactions (e.g., HATU-mediated amidation) .
- Yield Optimization: Use anhydrous conditions for moisture-sensitive steps, monitor reaction progress via TLC/HPLC, and employ column chromatography for purification. Evidence from analogous compounds suggests yields improve with controlled stoichiometry (1.2–1.5 eq. of coupling agents) .
Basic: Which spectroscopic and crystallographic methods are critical for structural validation?
Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyridinyl protons at δ 8.0–8.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 372.15) .
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxamide and pyridinyl groups) .
Basic: How can researchers address low aqueous solubility during in vitro assays?
Answer:
- Co-solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin-based solutions to enhance solubility without cytotoxicity .
- Structural Modifications: Introduce polar groups (e.g., hydroxyl, amine) on the methoxyethyl chain, balancing lipophilicity (logP <3) .
Advanced: What strategies are recommended for identifying biological targets and mechanisms of action?
Answer:
- Radioligand Binding Assays: Screen against receptors (e.g., cannabinoid CB1/CB2) using [³H]CP-55,940, with competition binding to assess Ki values .
- Molecular Docking: Use AutoDock Vina to model interactions with proteins (e.g., TMV PC protein PDB:2OM3). Prioritize residues involved in hydrogen bonding (e.g., Lys154, Asp149) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Answer:
- Substituent Variation: Replace the 4-fluorophenyl group with chloro or trifluoromethyl groups to assess electronic effects.
- Bioassays: Test antiviral activity (e.g., TMV inhibition at 500 μg/mL) or receptor selectivity. Compounds with pyridinylmethyl groups show enhanced binding affinity (IC50 <10 μM) .
Advanced: What crystallographic insights inform binding mode analysis?
Answer:
Single-crystal X-ray diffraction of analogs reveals:
- Planarity: The pyrazole and fluorophenyl rings adopt coplanar conformations (torsion angles <10°), favoring π-π stacking with aromatic residues .
- Hydrogen Bonding: Carboxamide NH forms bonds with Asp149 in TMV PC protein (distance: 2.8 Å) .
Advanced: What in vitro and in vivo ADME assays are critical for pharmacokinetic profiling?
Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Permeability: Use Caco-2 monolayers; pyrazole carboxamides with logD ~2.5 show moderate absorption .
- Bioavailability: Conduct rodent studies with IV/PO dosing. Analogous compounds achieve F% >30% with PEG-400 formulations .
Advanced: How can computational modeling predict off-target interactions?
Answer:
- Pharmacophore Screening: Use Schrödinger’s Phase to match against kinase or CYP450 binding sites.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes (RMSD <2.0 Å) .
Advanced: What approaches validate synergistic effects in combination therapies?
Answer:
- Combinatorial Screening: Pair with antiviral agents (e.g., ningnanmycin) and calculate combination indices (CI <1.0 indicates synergy) .
- Mechanistic Studies: Use RNA-seq to identify co-regulated pathways (e.g., viral replication or host defense genes).
Advanced: How should researchers resolve contradictory bioactivity data across studies?
Answer:
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